molecular formula C10H17N3OS B11165178 2,2-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

2,2-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11165178
M. Wt: 227.33 g/mol
InChI Key: GMMCOOOUDUJFSW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethylpropanoyl chloride with 5-propyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and in-line monitoring may be employed to enhance efficiency and control over the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as acetylcholinesterase and certain kinases, leading to disruption of cellular processes in target organisms. The thiadiazole ring plays a crucial role in binding to the active sites of these enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the propyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

2,2-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C10H17N3OS/c1-5-6-7-12-13-9(15-7)11-8(14)10(2,3)4/h5-6H2,1-4H3,(H,11,13,14)

InChI Key

GMMCOOOUDUJFSW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(C)(C)C

Origin of Product

United States

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